molecular formula C22H22N6 B2798206 N6-cyclopentyl-N1,4-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946217-39-6

N6-cyclopentyl-N1,4-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2798206
CAS No.: 946217-39-6
M. Wt: 370.46
InChI Key: HCTDREVHFGOBMG-UHFFFAOYSA-N
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Description

N6-cyclopentyl-N1,4-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by distinct substitutions at the N1, N4, and N6 positions. The N1 position is substituted with a diphenyl group, N4 with a phenyl group, and N6 with a cyclopentyl moiety. Its structural framework allows for tunable steric and electronic properties, making it a candidate for structure-activity relationship (SAR) studies.

Properties

IUPAC Name

6-N-cyclopentyl-4-N,1-diphenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6/c1-3-9-16(10-4-1)24-20-19-15-23-28(18-13-5-2-6-14-18)21(19)27-22(26-20)25-17-11-7-8-12-17/h1-6,9-10,13-15,17H,7-8,11-12H2,(H2,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTDREVHFGOBMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-cyclopentyl-N1,4-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The electron-deficient pyrimidine ring facilitates nucleophilic displacement, particularly at halogenated positions. For example:

  • Chlorine Displacement : In analogs like 4,6-dichloro derivatives (e.g., 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine), chloro groups undergo substitution with amines (e.g., aniline, hydrazine) under mild conditions .

  • Fluorophenyl Reactivity : Fluorine at the para position of the N4-phenyl group (as in EVT-2541568) enhances electrophilicity, enabling substitution with nucleophiles like alkoxides or thiols.

Table 1: Example Substitution Reactions

SubstrateReagent/ConditionsProductYieldSource
4,6-dichloro derivativeAniline, RT, 12h4-anilino-6-chloro analog85%
4-fluoro-N4-phenyl derivativeSodium methoxide, reflux4-methoxy-N4-phenyl analog72%

Ring Functionalization via Coupling Reactions

The phenyl and cyclopentyl groups allow further functionalization via cross-coupling:

  • Suzuki-Miyaura Coupling : Boronic acids react with halogenated pyrimidine rings (e.g., bromine at position 2) to introduce aryl/heteroaryl groups .

  • Buchwald-Hartwig Amination : Palladium-catalyzed coupling installs secondary amines at vacant positions, enhancing pharmacological profiles .

Key Findings:

  • A patent (WO2009032694A1) demonstrates pyrazolo[3,4-d]pyrimidine derivatives undergoing coupling with piperidine derivatives to yield kinase inhibitors .

  • Hydrazine reactions produce hydrazinyl intermediates, enabling condensation with aldehydes/ketones for hydrazone formation (e.g., compound 12b in EGFR inhibition studies) .

Redox Reactions

The amine and heterocyclic moieties participate in redox processes:

  • Oxidation : Tertiary amines (e.g., cyclopentyl group) resist oxidation, but primary/secondary amines may form N-oxides under strong oxidants (e.g., mCPBA).

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups (if present) to amines, though not directly observed in this compound .

Functional Group Transformations

  • Amide Formation : Reaction with acyl chlorides or anhydrides modifies primary amines (e.g., N6-cyclopentyl amine).

  • Urea/Thiourea Synthesis : Treatment with isocyanates or thiophosgene generates urea/thiourea derivatives, as seen in CK1 inhibitor development .

Table 2: Pharmacological Modifications

DerivativeModificationBiological Activity (IC₅₀)Source
N6-(4-chlorophenyl) analogUrea linkageCK1 inhibition: 78 nM
Hydrazone derivative (12b )EGFR inhibitionEGFR WT: 0.016 µM; T790M: 0.236 µM

Stability and Degradation

  • Hydrolysis : The pyrimidine ring resists aqueous hydrolysis under neutral conditions but degrades in strong acids/bases.

  • Photodegradation : UV exposure causes ring-opening in analogs, necessitating dark storage .

Scientific Research Applications

Cancer Research

Research has demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit potent anticancer activities. The compound has been shown to inhibit the proliferation of various cancer cell lines by targeting CK1 pathways. For instance, studies indicate that specific derivatives can lead to significant reductions in cell viability in cancer models such as A431 vulvar epidermal carcinoma cells and others .

Neurodegenerative Disorders

The inhibition of CK1 by this compound also presents potential therapeutic avenues for neurodegenerative diseases. CK1 has been implicated in the pathogenesis of conditions such as Alzheimer's disease and other tauopathies. By modulating CK1 activity, N6-cyclopentyl-N1,4-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine may offer neuroprotective effects and improve cognitive functions in affected individuals.

In Vitro Studies

In vitro experiments have evaluated the efficacy of this compound against various kinases such as Src and Bcr-Abl. The compound exhibited promising inhibition rates at micromolar concentrations, demonstrating its potential as a lead compound for further development in targeted therapies .

Compound NameTarget KinaseIC50 Value (nM)Cell Line Tested
This compoundCK178A431
N6-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamineCK165Various Cancer Models

In Vivo Studies

In vivo studies have also begun to explore the pharmacokinetics and therapeutic efficacy of this compound in animal models of cancer. Preliminary results suggest that oral administration leads to significant tumor regression without notable toxicity .

Mechanism of Action

The mechanism of action of N6-cyclopentyl-N1,4-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The pyrazolo[3,4-d]pyrimidine scaffold is versatile, with modifications at the N1, N4, and N6 positions significantly influencing physicochemical properties and biological activity. Below is a comparative analysis of key analogues:

Substituent Variations and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents PSA (Ų) Solubility (pH 7.4) Boiling Point (°C)
N6-cyclopentyl-N1,4-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine C₂₅H₂₅N₇ 439.52 N1: Diphenyl; N4: Phenyl; N6: Cyclopentyl ~78.5* Not reported ~464*
N6-cycloheptyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine C₂₅H₂₇N₇O 453.56 N1: Phenyl; N4: 3-Methoxyphenyl; N6: Cycloheptyl 78.52 Not reported 464.2
N4,N6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine C₇H₁₀N₆ 178.19 N4: Methyl; N6: Methyl 78.52 Not reported 464.2
N4-(3-chloro-4-methylphenyl)-N6-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine C₁₅H₁₇ClN₆ 316.79 N1: Methyl; N4: 3-Chloro-4-methylphenyl; N6: Ethyl Not reported 0.5 μg/mL Not reported

*Estimated based on structural similarity to and .

Key Observations:

  • Smaller substituents (e.g., methyl or ethyl) reduce steric bulk but may compromise target engagement .
  • Electronic Effects : The 3-methoxyphenyl group in introduces electron-donating properties, while the 3-chloro-4-methylphenyl group in adds electron-withdrawing effects, impacting solubility and target interactions .
  • Solubility : The chloro-substituted analogue () exhibits low aqueous solubility (0.5 μg/mL), likely due to hydrophobic substituents, whereas methoxy or smaller alkyl groups may improve solubility .

Biological Activity

N6-cyclopentyl-N1,4-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article reviews the compound's synthesis, biological activity, and potential therapeutic applications based on recent research findings.

The molecular formula of this compound is C23H27N7C_{23}H_{27}N_7 with a molecular weight of 401.5 g/mol. The compound features a unique structure that contributes to its biological activity.

PropertyValue
Molecular FormulaC23H27N7
Molecular Weight401.5 g/mol
IUPAC Name6-N-cyclopentyl-N1,4-diphenylpyrazolo[3,4-d]pyrimidine-4,6-diamine

Synthesis

The synthesis of this compound typically involves a series of reactions including condensation and cyclization techniques. Common synthetic routes utilize palladium-catalyzed cross-coupling reactions with appropriate precursors to yield the desired compound in significant yields and purity .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance:

  • In vitro Studies : In a study evaluating various derivatives against cancer cell lines (A549 for lung cancer and MCF-7 for breast cancer), compounds exhibited varying degrees of cytotoxicity with IC50 values ranging from 1.74 µM to 9.20 µM when compared to doxorubicin .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways and induction of apoptosis in tumor cells . Flow cytometric analyses have shown that certain derivatives can significantly induce apoptosis at low micromolar concentrations.

Enzyme Inhibition

This compound has also been studied for its inhibitory effects on various enzymes:

  • Phosphodiesterase Inhibition : Some pyrazolo[3,4-d]pyrimidines have demonstrated potent inhibition of phosphodiesterase-5 (PDE5), which is relevant in the treatment of erectile dysfunction and pulmonary hypertension .
  • Src Kinase Inhibition : Compounds from this class have shown promising Src kinase inhibitory activities with IC50 values as low as 0.47 µM . This suggests potential applications in cancer therapies targeting Src-mediated signaling pathways.

Case Studies

Several case studies highlight the biological efficacy of pyrazolo[3,4-d]pyrimidines:

  • Study on A549 Cells : A compound related to N6-cyclopentyl-N1,4-diphenyl-1H-pyrazolo[3,4-d]pyrimidine was tested on A549 cells and exhibited an IC50 value of 2.24 µM. This indicates significant potential as an anticancer agent .
  • EGFR Inhibition : Another derivative was evaluated for its activity against epidermal growth factor receptor (EGFR) mutants. It showed potent inhibition with an IC50 value of 0.016 µM against wild-type EGFR and notable activity against the T790M mutant .

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